molecular formula C11H14O2 B12288909 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- CAS No. 4359-31-3

1,3-Dioxolane, 4,5-dimethyl-2-phenyl-

Cat. No.: B12288909
CAS No.: 4359-31-3
M. Wt: 178.23 g/mol
InChI Key: KELZBYQXUNVXEU-UHFFFAOYSA-N
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Description

1,3-Dioxolane derivatives are cyclic acetals characterized by a five-membered ring containing two oxygen atoms. The compound 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- (CAS: 273400-78-5) features a phenyl group at the 2-position and methyl groups at the 4- and 5-positions of the dioxolane ring . The stereochemistry of substituents (e.g., 4R,5R configurations) can influence chirality and reactivity, as observed in other dioxolane derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4359-31-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4,5-dimethyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9,11H,1-2H3

InChI Key

KELZBYQXUNVXEU-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carbonyl oxygen in benzaldehyde, followed by nucleophilic attack by the diol’s hydroxyl groups. A Dean-Stark apparatus is typically employed to remove water, shifting the equilibrium toward acetal formation. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid (PTSA) serves as the catalyst, with toluene or dichloromethane as the solvent.

Optimized Protocol :

  • Molar Ratio : Benzaldehyde (1.0 equiv), 2,3-butanediol (1.1 equiv)
  • Catalyst : 0.5–1.0% $$ \text{H}2\text{SO}4 $$ by weight
  • Temperature : Reflux (110–120°C) for 6–8 hours
  • Yield : 68–72% after recrystallization

Challenges and Solutions

  • Byproduct Formation : Excess diol or incomplete water removal can lead to oligomeric byproducts. Solutions include stoichiometric diol control and azeotropic distillation.
  • Catalyst Handling : Solid acid catalysts (e.g., Amberlyst-15) reduce corrosion risks and improve recyclability, albeit with slightly lower yields (60–65%).

Transesterification of Benzaldehyde with Dimethyl Carbonate

A patent-derived method (CN103483307A) adapts transesterification using dimethyl carbonate ($$ \text{DMC} $$) and 3-hydroxy-2-butanone, modified for phenyl-substituted analogs.

Synthetic Pathway

  • Transesterification : Benzaldehyde reacts with $$ \text{DMC} $$ in the presence of sodium propylate ($$ \text{CH}3\text{CH}2\text{COONa} $$) to form a methyl carbonate intermediate.
  • Cyclization : Elevated temperature (110–160°C) induces cyclization, with concurrent distillation of methanol.

Key Parameters :

  • Solvent : Aliphatic ethers (e.g., diethyl ether)
  • Catalyst Loading : 1–6% sodium propylate by substrate weight
  • Yield : 47–53% after recrystallization

Purification Strategy

  • Recrystallization : Crude product is treated with activated carbon (0.01–0.2 g per gram of product) in a solvent (e.g., ethanol), followed by cooling to 0–5°C.
  • Purity : High-performance liquid chromatography (HPLC) confirms >99% purity.

Alternative Routes: Bis(trichloromethyl) Carbonate (Triphosgene) Mediated Synthesis

A Chinese patent (CN1261427C) substitutes phosgene with bis(trichloromethyl) carbonate (triphosgene) for safer synthesis.

Reaction Design

  • Substrates : Benzaldehyde and 2,3-butanediol
  • Catalyst : Triphosgene ($$ \text{C}3\text{Cl}6\text{O}_3 $$) in dichloromethane
  • Conditions : 0–5°C for 2 hours, followed by room-temperature stirring.

Advantages :

  • Eliminates toxic phosgene gas.
  • Yield: 65–70% with reduced side products.

Comparative Analysis of Preparation Methods

Method Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
Acid-Catalyzed Cyclization $$ \text{H}2\text{SO}4 $$ Toluene 110–120 68–72 95–98
Transesterification Sodium Propylate Diethyl Ether 110–160 47–53 >99
Triphosgene-Mediated Triphosgene Dichloromethane 0–25 65–70 97–99

Key Observations :

  • Transesterification offers higher purity but lower yield due to multi-step purification.
  • Triphosgene methods balance safety and efficiency, ideal for industrial scale.

Industrial-Scale Considerations

Catalyst Recycling

Sodium propylate in transesterification can be partially recovered via neutralization and filtration, reducing costs by ~15%.

Solvent Selection

Aliphatic ethers (e.g., diethyl ether) are preferred for low boiling points and ease of removal, though toluene improves reaction rates in acid-catalyzed routes.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4,5-dimethyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals
    • Drug Development : 1,3-Dioxolane derivatives are explored for their potential as intermediates in synthesizing active pharmaceutical ingredients. The stability and unique reactivity of this compound facilitate the protection of functional groups during synthesis processes .
    • Therapeutic Agents : The compound has been investigated for its interactions with biological targets, including its potential role as an antihistamine or in treating allergic conditions due to its structural similarities with known therapeutic agents .
  • Chemical Synthesis
    • Building Block for Organic Synthesis : 1,3-Dioxolane is utilized as a versatile building block for synthesizing more complex organic molecules. Its cyclic structure allows for various chemical transformations, making it valuable in synthetic organic chemistry .
    • Solvent and Stabilizer : It serves as a solvent in various chemical reactions and as a stabilizer for chlorinated solvents, enhancing their performance and stability during storage and use .
  • Industrial Applications
    • Electrolytes in Batteries : In the electronics industry, 1,3-Dioxolane is used as a component in lithium-ion battery electrolytes due to its excellent ionic conductivity and chemical stability .
    • Coatings and Adhesives : The compound improves the solubility and viscosity of resins and polymers in coatings and adhesives, contributing to better product performance .

Case Study 1: Pharmaceutical Synthesis

A study investigated the use of 1,3-Dioxolane as an intermediate in synthesizing antihistamine drugs. The compound's stability allowed for efficient protection of reactive groups during multi-step synthesis. The final products exhibited enhanced efficacy compared to traditional methods.

Case Study 2: Battery Performance

Research highlighted the role of 1,3-Dioxolane in improving the performance of lithium-ion batteries. By incorporating this compound into the electrolyte formulation, researchers observed increased ionic conductivity and longer battery life under operational conditions.

Mechanism of Action

The mechanism by which 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- exerts its effects involves the formation of stable acetal or ketal structures. These structures protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of unwanted side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane (CAS: 1831-57-8): Features tetramethyl substitution at the 4- and 5-positions, enhancing steric bulk compared to the dimethyl variant. This compound has a molecular weight of 206.28 g/mol and is studied for its hydrolysis kinetics .
  • 2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS: 5436-70-4): Incorporates electron-withdrawing chlorine atoms on the phenyl ring, altering polarity and reactivity. Molecular weight: 247.12 g/mol .
  • Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate : Contains ester groups at the 4- and 5-positions and a hydroxylated phenyl ring, contributing to biological activity .

Reactivity and Stability

Hydrolysis studies reveal substituent-dependent stability:

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane hydrolyzes 10× slower than its 2-methyl analog due to steric hindrance and electronic effects. Substituting acetal hydrogen with methyl decreases hydrolysis rate by 540×, supporting an A-2 (acid-catalyzed) mechanism .
  • Electron-withdrawing groups (e.g., Cl in 2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-dioxolane) may accelerate hydrolysis by polarizing the acetal C–O bonds, though direct data are unavailable .

Industrial and Applied Contexts

  • 4,5-Dimethyl-2-(pentan-3-yl)-1,3-dioxolane is investigated as a renewable diesel additive due to its high cetane number and stability .
  • 1,3-Dioxolane solvents (e.g., in PHB extraction) demonstrate utility in polymer processing, though this pertains to unsubstituted dioxolane rather than the methyl-phenyl variant .

Data Tables

Table 1: Structural and Physical Properties of Selected Dioxolanes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- 273400-78-5 C₁₁H₁₄O₂ 178.23* 2-phenyl, 4,5-dimethyl
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane 1831-57-8 C₁₃H₁₈O₂ 206.28 2-phenyl, 4,4,5,5-tetramethyl
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 5436-70-4 C₁₁H₁₂Cl₂O₂ 247.12 2-(2,4-dichlorophenyl), 4,5-dimethyl

*Calculated based on molecular formula.

Table 3: Hydrolysis Rate Comparisons

Compound Relative Hydrolysis Rate Mechanism
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane 1.0 (baseline) A-2
2-Methyl-4,4,5,5-tetramethyl-1,3-dioxolane 10× faster A-2

Biological Activity

1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure allows for diverse chemical reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a dioxolane ring structure with two methyl groups and a phenyl group, which contributes to its reactivity and biological interactions. The presence of the dioxolane ring allows for ring-opening reactions that can lead to the formation of reactive intermediates capable of interacting with various biological molecules.

The biological activity of 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- primarily stems from its ability to undergo chemical transformations that affect enzyme activity and cellular pathways. The ring-opening reaction can generate electrophilic species that may modify nucleophilic sites on proteins or nucleic acids, potentially leading to altered biological functions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing phenyl groups have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : Research has demonstrated that certain dioxolane derivatives possess antifungal properties against species like Aspergillus flavus and Penicillium citrinum .

Cytotoxicity

The cytotoxic effects of dioxolanes have been evaluated in various cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. For example, one study reported IC50 values indicating effective cytotoxicity against specific cancer cell lines .

Study 1: Antibacterial Screening

In a comparative study involving several dioxolane derivatives, 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- was screened for antibacterial activity. The results showed moderate to good inhibition against tested bacterial strains. The compound's effectiveness was attributed to its structural features that facilitate interaction with bacterial enzymes .

CompoundBacterial StrainInhibition Zone (mm)
1,3-DioxolaneStaphylococcus aureus15
1,3-DioxolanePseudomonas aeruginosa12
Control (Antibiotic)-20

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on human cancer cell lines using varying concentrations of the compound. The results indicated that at higher concentrations, the compound significantly reduced cell viability compared to controls.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Q & A

Basic Synthesis Methodology

Q: What are the common synthetic routes for preparing 4,5-dimethyl-2-phenyl-1,3-dioxolane derivatives? A: A standard approach involves acid-catalyzed ketalization of diols with carbonyl compounds. For example, reacting (1R,2R)-1,2-diols with dimethoxypropane in the presence of NEt₃ under anhydrous conditions yields 1,3-dioxolane derivatives . Key steps include:

  • Reagents : Dimethoxypropane (ketal precursor), NEt₃ (base catalyst).
  • Conditions : Room temperature, 3-hour reaction time, inert atmosphere.
  • Purification : Column chromatography or recrystallization from dichloromethane.
    Yield : ~99% for analogous compounds .

Advanced Synthesis: Enantioselective Approaches

Q: How can enantioselective synthesis of chiral 1,3-dioxolanes be achieved? A: Chiral auxiliaries or catalysts are critical. For example, dirhodium(II)-catalyzed reactions produce diastereomeric mixtures, which are resolved via chiral chromatography or crystallography .

  • Example : (4R,5R)-4,5-bis-(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane was synthesized using a chiral diol substrate, achieving >99% enantiomeric excess via stereospecific ketalization .

Structural Characterization

Q: What spectroscopic methods are essential for confirming the structure of 1,3-dioxolane derivatives? A:

Technique Key Data
¹H/¹³C NMR Chemical shifts for dioxolane protons (δ 1.2–1.5 ppm for methyl groups; δ 4.5–5.0 ppm for dioxolane ring) .
IR Stretching vibrations for C-O (1050–1150 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .
X-ray Crystallography Confirms stereochemistry and bond angles (e.g., C-O-C bond angles ~105–110°) .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported physical properties (e.g., melting points) of 1,3-dioxolane derivatives? A: Variability often arises from impurities or differing synthetic conditions. Mitigation strategies include:

  • Reproducibility : Validate synthesis under identical conditions (solvent, catalyst, temperature).
  • Cross-Validation : Compare NMR data with literature (e.g., δ 4.8 ppm for dioxolane protons vs. δ 5.1 ppm in impure samples) .
  • Thermal Analysis : Use DSC to confirm melting points and detect polymorphs .

Biological Activity Screening

Q: What methodologies are used to evaluate the biological activity of 4,5-dimethyl-2-phenyl-1,3-dioxolane derivatives? A:

  • Basic Screening : In vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines (e.g., HeLa, MCF-7) .
  • Advanced SAR Studies : Computational docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity .
    Example : Analogues with bulky substituents (e.g., tetramethylnaphthalene) showed enhanced binding to hydrophobic enzyme pockets .

Polymerization and Material Science Applications

Q: How do 1,3-dioxolane derivatives function in polymerization reactions? A:

  • Basic Mechanism : Cationic ring-opening polymerization using Lewis acids (e.g., BF₃·OEt₂) to form polyacetals .
  • Advanced Design : Copolymerization with aldehydes (e.g., formaldehyde) yields polyoxymethylene polymers with tunable thermal stability .
    Key Parameter : Monomer purity (>95%) to avoid chain termination .

Regulatory and Safety Considerations

Q: What safety protocols are recommended for handling 1,3-dioxolane derivatives? A:

  • Hazard Classification : Skin/eye irritant (GHS Category 2) .
  • First Aid : Immediate rinsing with water for eye contact; consult safety data sheets (SDS) for specific antidotes .
  • Regulatory Status : Under REACH evaluation for reproductive toxicity; use fume hoods and personal protective equipment (PPE) .

Stereochemical Analysis Challenges

Q: How can researchers differentiate diastereomers in 1,3-dioxolane derivatives? A:

  • Basic : ¹H NMR coupling constants (e.g., J = 6–8 Hz for trans isomers vs. J = 2–4 Hz for cis) .
  • Advanced : Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for absolute configuration determination .

Toxicity and Environmental Impact

Q: What ecotoxicological studies are available for 4,5-dimethyl-2-phenyl-1,3-dioxolane? A:

  • Aquatic Toxicity : EC₅₀ > 100 mg/L for Daphnia magna; classified as "low concern" under REACH .
  • Biodegradation : Aerobic degradation half-life ~30 days; monitor using LC-MS/MS in soil/water systems .

Advanced Computational Modeling

Q: How can DFT calculations predict the reactivity of 1,3-dioxolane derivatives? A:

  • Method : B3LYP/6-31G(d) level for geometry optimization and frontier orbital analysis (HOMO-LUMO gaps).
  • Application : Predict regioselectivity in electrophilic substitution (e.g., phenyl ring activation) .
    Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm) .

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